molecular formula C13H13N3O4 B3033697 [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid CAS No. 1134773-03-7

[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B3033697
CAS No.: 1134773-03-7
M. Wt: 275.26 g/mol
InChI Key: FXZYBVGJIYOYLB-UHFFFAOYSA-N
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Description

[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a nitrophenyl group and a carboxylic acid group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 1-(4-nitrophenyl)-3,5-dimethylpyrazole with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acetic acid derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or water, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of esters.

Scientific Research Applications

[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in the compound’s biological activity by interacting with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)-3,5-dimethylpyrazole: Lacks the acetic acid group but shares the pyrazole and nitrophenyl moieties.

    3,5-dimethyl-1-phenylpyrazole: Similar structure but without the nitro group.

    4-acetyl-3,5-dimethyl-1-(4-nitrophenyl)pyrazole: Contains an acetyl group instead of the acetic acid group.

Uniqueness

[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid is unique due to the presence of both the nitrophenyl and acetic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-12(7-13(17)18)9(2)15(14-8)10-3-5-11(6-4-10)16(19)20/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZYBVGJIYOYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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